4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine is a chemical compound with a complex structure that includes a triazine ring substituted with methyl, ethoxy, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,3,5-triazine-2,4,6-triamine with ethyl iodide and methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-ethoxy-6-(methylthio)-1H-indole-7-carbonitrile
- 4-Ethoxy-1-methyl-6-(methylsulfanyl)-1H-indole-7-carbonitrile
Uniqueness
4-Ethoxy-1-methyl-6-(methylthio)-1,3,5-triazin-2(1H)-imine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
137450-91-0 |
---|---|
Molekularformel |
C7H12N4OS |
Molekulargewicht |
200.26 |
IUPAC-Name |
4-ethoxy-1-methyl-6-methylsulfanyl-1,3,5-triazin-2-imine |
InChI |
InChI=1S/C7H12N4OS/c1-4-12-6-9-5(8)11(2)7(10-6)13-3/h8H,4H2,1-3H3 |
InChI-Schlüssel |
FRVWHFJJMAPEBE-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=N)N(C(=N1)SC)C |
Synonyme |
1,3,5-Triazin-2(1H)-imine,4-ethoxy-1-methyl-6-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.